molecular formula C17H17N3O4S B301636 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B301636
M. Wt: 359.4 g/mol
InChI Key: NQNZJTVJMPSFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, one study reported that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Another study reported that this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. In vitro studies have reported that this compound has anti-inflammatory, antioxidant, and anticancer properties. In vivo studies have reported that this compound can reduce inflammation and oxidative stress in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which could make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its pharmacokinetics and toxicity in animal models. Additionally, more research is needed to optimize the synthesis method for this compound and to develop new analogs with improved properties. Overall, further research on this compound could lead to the development of new therapeutics for various diseases.

Synthesis Methods

The synthesis of 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported using various methods. One such method involves the reaction of 2-oxo-2-(1-pyrrolidinyl)ethyl bromide with 4-(2-thioxo-2,3-dihydro-1,3-thiazol-4-yl)benzaldehyde in the presence of sodium hydride. Another method involves the reaction of 4-(2-thioxo-2,3-dihydro-1,3-thiazol-4-yl)benzaldehyde with 2-oxo-2-(1-pyrrolidinyl)acetic acid in the presence of triethylamine. These methods have been reported to yield the desired compound with good purity.

Scientific Research Applications

5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use as a therapeutic agent. One study reported that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various inflammatory diseases. Another study reported that this compound has anticancer properties and could be used as a potential chemotherapeutic agent.

properties

Product Name

5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

5-[[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H17N3O4S/c21-14(20-7-1-2-8-20)10-24-12-5-3-11(4-6-12)9-13-15(22)18-17(25)19-16(13)23/h3-6,9H,1-2,7-8,10H2,(H2,18,19,22,23,25)

InChI Key

NQNZJTVJMPSFLB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O

solubility

51.8 [ug/mL]

Origin of Product

United States

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